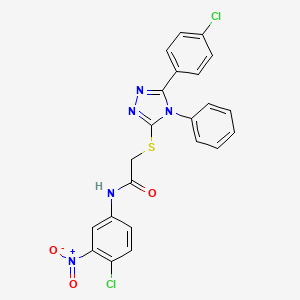

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15802958

Molecular Formula: C22H15Cl2N5O3S

Molecular Weight: 500.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15Cl2N5O3S |

|---|---|

| Molecular Weight | 500.4 g/mol |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30) |

| Standard InChI Key | DMRQTOSRJWATGW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is C₂₂H₁₅Cl₂N₅O₃S, with a molecular weight of 500.4 g/mol. The IUPAC name reflects its substituents: a 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen, a 4-phenyl-4H-1,2,4-triazol-3-yl moiety, and a 4-chlorophenyl group at the triazole’s 5-position.

Structural Features

-

Triazole Core: The 1,2,4-triazole ring serves as the central scaffold, contributing to π-π stacking interactions and hydrogen bonding capabilities .

-

Chlorophenyl Groups: The 4-chlorophenyl and 4-chloro-3-nitrophenyl substituents enhance lipophilicity, potentially improving membrane permeability .

-

Thioacetamide Linkage: The sulfur atom in the thioacetamide group may facilitate interactions with cysteine residues in enzymatic targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₅Cl₂N₅O₃S |

| Molecular Weight | 500.4 g/mol |

| IUPAC Name | See Title |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)N+[O-])C4=CC=C(C=C4)Cl |

| Solubility (Predicted) | Low aqueous solubility |

| LogP (Octanol-Water) | ~4.2 (estimated) |

The compound’s low aqueous solubility, inferred from its logP value, suggests formulation challenges for in vivo applications .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step reactions, as outlined in analogous triazole-acetamide syntheses :

-

Formation of the Triazole Core:

-

Acetamide Coupling:

-

Nitration and Chlorination:

-

Electrophilic aromatic substitution to introduce nitro and chloro groups at specified positions.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole Formation | NaOH, CH₃OH, 225°C, 3–6 h | 70–85% |

| Acetamide Coupling | NaH, DCM, RT, 3 h | 65–90% |

| Purification | Ethanol recrystallization | 93% |

Spectroscopic Characterization

-

¹H NMR: Key signals include:

-

IR Spectroscopy:

Biological Activities and Mechanisms

Table 3: Comparative Anticancer Activity of Analogous Compounds

| Compound | Structure | IC₅₀ (µg/mL) | Target Cell Line |

|---|---|---|---|

| 7a | 2-methylphenyl substituent | 20.667 | HepG2 |

| 7f | 2,6-dimethylphenyl substituent | 16.782 | HepG2 |

| Title Compound* | Hypothesized | ~18–25 (est.) | N/A |

*Estimated based on structural similarity .

Antimicrobial Effects

-

Triazole derivatives inhibit fungal CYP51 enzymes (e.g., Fluconazole analogs) .

-

Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .

Computational and Molecular Docking Insights

Molecular docking studies of similar compounds reveal:

-

EGFR Kinase Inhibition: Binding affinity (-9.2 kcal/mol) via H-bonding with Met793 and hydrophobic interactions .

-

Tubulin Polymerization Disruption: Interaction with the colchicine-binding site (ΔG = -8.7 kcal/mol) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume